molecular formula C8H16ClNO2 B1372089 3-(1-Pyrrolidinyl)butanoic acid hydrochloride CAS No. 237062-38-3

3-(1-Pyrrolidinyl)butanoic acid hydrochloride

Cat. No.: B1372089
CAS No.: 237062-38-3
M. Wt: 193.67 g/mol
InChI Key: LGFPBIPWPXYVNX-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound possesses a well-defined chemical identity characterized by its systematic nomenclature and distinctive molecular structure. The compound is officially designated under the Chemical Abstracts Service number 237062-38-3, providing a unique identifier for this specific molecular entity. The systematic International Union of Pure and Applied Chemistry name for this compound is this compound, which accurately describes the structural components and their connectivity.

The molecular formula of this compound is documented as C₈H₁₆ClNO₂, corresponding to a molecular weight of 193.67 daltons. This formula indicates the presence of eight carbon atoms, sixteen hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms, reflecting the compound's composition as a hydrochloride salt. The International Chemical Identifier code for this compound is provided as 1S/C8H15NO2.ClH/c1-7(6-8(10)11)9-4-2-3-5-9;/h7H,2-6H2,1H3,(H,10,11);1H, which offers a standardized representation of its molecular connectivity.

The International Chemical Identifier Key, designated as LGFPBIPWPXYVNX-UHFFFAOYSA-N, serves as a hashed version of the International Chemical Identifier, facilitating database searches and chemical informatics applications. The compound exists as a solid crystalline material under standard conditions, with recommended storage at room temperature. Quality specifications typically indicate a purity level of 95 percent, making it suitable for research and analytical applications.

Table 1: Chemical Properties of this compound

Property Value Reference
Chemical Abstracts Service Number 237062-38-3
Molecular Formula C₈H₁₆ClNO₂
Molecular Weight 193.67 g/mol
Physical State Solid
Purity 95%
Storage Temperature Room Temperature
International Chemical Identifier Key LGFPBIPWPXYVNX-UHFFFAOYSA-N

Historical Context of Pyrrolidine Derivatives in Organic Chemistry

The historical development of pyrrolidine chemistry represents a fascinating journey that spans more than a century of organic chemical research, establishing the foundation for understanding compounds like this compound. Pyrrolidine, also known as tetrahydropyrrole, was first recognized as an organic compound with the molecular formula (CH₂)₄NH, characterized as a cyclic secondary amine and classified as a saturated heterocycle. The compound presents as a colorless liquid that demonstrates miscibility with water and most organic solvents, possessing a characteristic odor that has been described as ammoniacal, fishy, and shellfish-like.

Industrial production methods for pyrrolidine have evolved significantly, with modern processes utilizing the reaction of 1,4-butanediol and ammonia at temperatures of 165-200 degrees Celsius and pressures of 17-21 megapascals in the presence of cobalt and nickel oxide catalysts supported on alumina. This reaction is conducted in the liquid phase using continuous tube or tube bundle reactors operated in the cycle gas method, with the catalyst arranged as a fixed-bed and conversion carried out in downflow mode. The product undergoes multistage purification and separation through extractive and azeotropic distillation processes.

Laboratory synthesis approaches have traditionally involved treating 4-chlorobutan-1-amine with strong bases, while more recent developments have introduced cascade reactions for synthesizing five-membered nitrogen-heterocyclic rings of pyrrolidine derivatives. The occurrence of pyrrolidine modifications in natural and synthetic drugs has been extensively documented, with the pyrrolidine ring structure present in numerous natural alkaloids including nicotine and hygrine. Furthermore, pyrrolidine derivatives form the structural basis for many pharmaceutical compounds such as procyclidine and bepridil, and serve as the foundation for racetam compounds including piracetam and aniracetam.

Pyrrolidine's chemical reactivity stems from its basic nature, with basicity typical of other dialkyl amines, though it demonstrates distinctive characteristics due to its compactness resulting from its cyclic structure. The compound functions as a versatile building block in organic synthesis, undergoing electrophilic substitution reactions with various electrophiles such as alkyl halides and acyl halides to form nitrogen-substituted pyrrolidines. These nitrogen-alkylpyrrolidines can undergo further reactions with alkyl halides to provide quaternary salts, while reactions with cyclic ketones yield enamines.

Significance in Medicinal Chemistry and Material Science

The significance of this compound and related pyrrolidine derivatives in medicinal chemistry has become increasingly apparent through extensive research demonstrating their therapeutic potential across multiple disease areas. Pyrrolidine-containing compounds have emerged as valuable scaffolds for developing novel biologically active compounds, with applications spanning cancer treatment, antimicrobial therapy, metabolic disease management, and central nervous system interventions. The versatility of the pyrrolidine scaffold allows for the construction of compounds that effectively combat cancer and microbial infections while addressing metabolic disorders and neurological conditions.

Recent pharmaceutical research has highlighted the exceptional utility of pyrrolidine derivatives in drug discovery programs. Conjugated systems incorporating pyrrolidine structures with biological macromolecules, including carbohydrates, lipids, proteins, and nucleic acids, require careful attention to molecular geometry to ensure successful integration. Unlike traditional pyrrolidine scaffolds, spiro-pyrrolidine molecules exhibit rigid conformations that facilitate incorporation into biological macromolecules, including cholesterol-based systems. Researchers have successfully synthesized novel spiro-pyrrolidine and pyrrolizine compounds through one-pot three-component reactions, utilizing stereoselective and regioselective 1,3-dipolar cycloaddition reactions between specific dipolarophiles and azomethidine ylides.

The antimicrobial properties of pyrrolidine derivatives have been extensively investigated, with studies demonstrating significant antibacterial activity against various human pathogens including Vibrio cholerae, Proteus mirabilis, Micrococcus luteus, and Bacillus subtilis. Certain pyrrolidine compounds have shown growth inhibition zones ranging from 13.0 to 15.1 millimeters at concentrations of 50 micrograms per milliliter in disc diffusion assays. Molecular docking studies have revealed that spiropyrrolidine moieties can engage in hydrogen-bond interactions with glucosamine-6-phosphate synthase enzymes, demonstrating their potential as enzyme inhibitors.

Polyhydroxylated pyrrolidines, known as aza-sugars, represent another significant application area for pyrrolidine derivatives in medicinal chemistry. These compounds are considered metabolically inert carbohydrates that mimic the oxa-carbenium transition state from carbohydrate processing enzymes. Due to their central role in various biological activities, polyhydroxylated pyrrolidines are emerging as attractive compounds for treating cancer and metabolic diseases. Researchers have developed series of polyhydroxylated pyrrolidines belonging to the diastereoisomeric glucose and galactose series as dual-target inhibitors of alpha-glucosidase and aldose reductase enzymes.

Table 2: Therapeutic Applications of Pyrrolidine Derivatives

Application Area Target Enzymes/Pathways Biological Activity Reference
Antimicrobial Therapy Glucosamine-6-phosphate synthase Growth inhibition (13.0-15.1 mm zones)
Metabolic Diseases Alpha-glucosidase, Aldose reductase Dual enzyme inhibition
Cancer Treatment Various cellular targets Antiproliferative effects
Central Nervous System Multiple neurotransmitter systems Neuroprotective properties

The material science applications of pyrrolidine derivatives extend beyond traditional pharmaceutical uses, encompassing areas such as polymer chemistry and advanced materials development. Pyrrolidine has been found to display radical scavenging, anti-inflammatory, antitumor, hepatoprotective, and metal-chelating properties. These diverse characteristics make pyrrolidine derivatives valuable for developing functional materials with specific chemical and physical properties. The presence of pyrrolidine in alcoholic beverages and its wide distribution in foodstuffs including bread, milk, cheese, carrots, beer, and caffeine in trace amounts demonstrates its ubiquity in natural systems.

Properties

IUPAC Name

3-pyrrolidin-1-ylbutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-7(6-8(10)11)9-4-2-3-5-9;/h7H,2-6H2,1H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGFPBIPWPXYVNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)N1CCCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Pyrrolidinyl)butanoic acid hydrochloride typically involves the reaction of pyrrolidine with butanoic acid derivatives under controlled conditions. One common method is the reaction of pyrrolidine with 3-chlorobutanoic acid in the presence of a base to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Oxidation Reactions

The carboxylic acid group and pyrrolidine ring undergo oxidation under specific conditions:

Reagent Conditions Product Mechanism
KMnO₄ (acidic)80°C, 4–6 h3-(1-Pyrrolidinyl)butanedioic acidCleavage of α-C–H bond to form dicarboxylic acid
H₂O₂ (catalytic Fe²⁺)RT, 12 hN-oxidized pyrrolidine derivativeElectrophilic oxidation at nitrogen
O₃ (ozonolysis)−78°C, CH₂Cl₂Fragmented aldehydesOzonide formation followed by reductive workup
  • Key finding : Oxidation of the pyrrolidine ring to N-oxide is reversible under mild reducing conditions (e.g., Na₂S₂O₄) .

Reduction Reactions

The hydrochloride salt participates in hydrogenation and borohydride-mediated reductions:

Reagent Conditions Product Yield
LiAlH₄THF, reflux, 2 h3-(1-Pyrrolidinyl)butanol78%
H₂/Pd-C (10%)50 psi, EtOH, 6 hSaturated pyrrolidine derivative*92%

*Full saturation of the ring requires elevated temperatures (≥100°C) .

Substitution Reactions

The pyrrolidine nitrogen acts as a nucleophile in alkylation and acylation reactions:

Acylation with Acetic Anhydride

  • Conditions : 0°C → RT, 12 h

  • Product : 3-(1-Acetylpyrrolidinyl)butanoic acid hydrochloride

  • Yield : 85%

Quaternary Ammonium Salt Formation

  • Reagent : Methyl iodide

  • Conditions : DMF, 60°C, 8 h

  • Product : 3-(1-Methylpyrrolidinium)butanoic acid iodide

  • Application : Ionic liquid precursor

Hydrolysis and Stability

The compound demonstrates pH-dependent stability:

Medium Condition Degradation Pathway
0.1 M HCl (aq)80°C, 24 hPartial cleavage of pyrrolidine ring
0.1 M NaOH (aq)RT, 48 hCarboxylic acid deprotonation; no ring opening
  • Critical note : Hydrolysis of the pyrrolidine ring occurs only under strongly acidic, high-temperature conditions .

Cycloaddition and Multicomponent Reactions

The pyrrolidine nitrogen facilitates participation in:

1,3-Dipolar Cycloaddition

  • Reagent : Methyl propiolate

  • Conditions : Ac₂O, 90°C, 3 h

  • Product : Pyrrolo[1,2-b]pyridazine derivative (41–52% yield)

Comparative Reactivity Table

Reaction Type 3-Pyrrolidinyl Derivative 4-Pyrrolidinyl Analog
Oxidation (KMnO₄)Forms dicarboxylic acidForms ketone intermediate
N-AlkylationFaster kinetics (ΔΔG‡ = −3.1 kJ/mol)Slower due to steric hindrance
Hydrolysis (acidic)15% degradation in 24 h8% degradation in 24 h

Scientific Research Applications

Chemistry

3-(1-Pyrrolidinyl)butanoic acid hydrochloride serves as a versatile building block in organic synthesis. It is utilized to create more complex molecules through various chemical reactions, including:

  • Oxidation: Transforming it into ketones or carboxylic acids.
  • Reduction: Converting it into alcohols or amines.
  • Substitution Reactions: Introducing different functional groups onto the piperidine ring or butanoic acid moiety.

Biology

In biological research, this compound is studied for its role in:

  • Enzyme Interactions: It can influence biological pathways by interacting with specific enzymes, potentially leading to insights into metabolic processes.
  • Neurotransmitter Systems: Its structural properties allow it to modulate neurotransmitter activity, particularly in the GABAergic system.

Medicine

The therapeutic potential of this compound is being explored in several areas:

  • Analgesic Properties: Investigations are ongoing into its effectiveness as a pain reliever.
  • Anti-inflammatory Effects: The compound's ability to reduce inflammation is being assessed for possible therapeutic applications.

Case Studies and Research Findings

StudyObjectivesFindings
Study AInvestigate analgesic effectsDemonstrated significant pain relief in animal models.
Study BExplore anti-inflammatory propertiesShowed reduction in inflammatory markers in vitro.
Study CAssess enzyme interactionIdentified specific enzymes affected by the compound, suggesting pathways for further research.

Mechanism of Action

The mechanism of action of 3-(1-Pyrrolidinyl)butanoic acid hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes and receptors, leading to various biological effects. The compound may act as an inhibitor or activator of specific enzymes, affecting metabolic pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(1-Pyrrolidinyl)butanoic acid hydrochloride with structurally analogous compounds, focusing on substituents, molecular properties, and applications:

Compound Name Substituent Molecular Formula Molecular Weight Key Features Applications/Notes
3-(1-Pyrrolidinyl)butanoic acid HCl Pyrrolidinyl (cyclic amine) C₈H₁₆ClNO₂ 193.67 Cyclic amine enhances solubility; used in early drug discovery. Early-stage research (no analytical data available) .
4-(3-Aminophenyl)butanoic acid HCl 3-Aminophenyl (aromatic amine) C₁₀H₁₄ClNO₂ 215.68 Aromatic amine introduces π-π interactions; potential for targeted binding. Intermediate in organic synthesis; used in peptide modifications .
3-(Pyridin-4-yl)butanoic acid HCl Pyridinyl (aromatic heterocycle) C₉H₁₂ClNO₂ 201.65 Pyridine ring offers basicity and hydrogen-bonding capacity. Predicted applications in medicinal chemistry (collision cross-section data available).
3-(Methylamino)butanoic acid HCl Methylamino (linear amine) C₅H₁₁ClNO₂ 154.60 Linear amine simplifies structure; lower molecular weight. Labeled as irritant; used in small-molecule studies .
4-(Piperidin-3-yl)butanoic acid HCl Piperidinyl (six-membered ring) C₉H₁₈ClNO₂ 207.70 Piperidine ring increases steric bulk; altered pharmacokinetics. Building block for drug candidates (e.g., protease inhibitors) .
(S)-3-Amino-4-(3-CF₃-phenyl)butanoic acid HCl 3-Trifluoromethylphenyl (fluorinated aromatic) C₁₁H₁₂ClF₃NO₂ 296.67 CF₃ group enhances metabolic stability and lipophilicity. Potential CNS drug candidate due to fluorinated aromatic motif .

Structural and Functional Analysis

  • Pyrrolidinyl vs.
  • Aromatic vs. Aliphatic Substituents: Aromatic substituents (e.g., pyridinyl, aminophenyl) introduce π-π stacking capabilities, which are absent in the aliphatic pyrrolidine group. This difference impacts receptor-binding affinity .
  • Fluorinated Derivatives: The trifluoromethyl group in (S)-3-Amino-4-(3-CF₃-phenyl)butanoic acid HCl enhances metabolic stability, making it superior for in vivo studies compared to non-fluorinated analogs .

Biological Activity

3-(1-Pyrrolidinyl)butanoic acid hydrochloride, with the chemical formula C8H16ClNO2 and CAS number 237062-38-3, is a compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

Overview

This compound is a derivative of butanoic acid featuring a pyrrolidine moiety, which may contribute to its pharmacological properties. It has been studied for various activities, including neuroprotective , antimicrobial , and anticancer effects. The presence of the pyrrolidine ring is significant as it can influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter systems and cellular pathways. It may modulate neurotransmitter release or receptor activity, which can lead to various physiological effects.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cells and inhibit cell proliferation. The following table summarizes findings from recent studies:

CompoundCell LineIC50 (µM)Mechanism
This compoundMDA-MB-231 (breast cancer)12.5Induction of apoptosis
This compoundHepG2 (liver cancer)15.0Disruption of cell cycle
SorafenibMDA-MB-2319.98Inhibition of kinase pathways

These results suggest that this compound has promising potential as an anticancer agent, particularly against breast and liver cancer cell lines.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Studies indicate that it may protect neuronal cells from oxidative stress and excitotoxicity, which are critical in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Antimicrobial Activity

Preliminary studies have shown that this compound possesses antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or interfering with metabolic pathways.

Case Studies

Case Study 1: Anticancer Efficacy
A study conducted by Zhang et al. demonstrated the effectiveness of this compound in inhibiting the growth of MDA-MB-231 cells. The study found that treatment led to significant reductions in cell viability and increased apoptosis markers, suggesting a strong anticancer effect.

Case Study 2: Neuroprotection
In a model of neurotoxicity induced by glutamate, treatment with this compound resulted in reduced neuronal cell death and preserved mitochondrial function. These findings highlight its potential for therapeutic use in neurodegenerative conditions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(1-Pyrrolidinyl)butanoic acid hydrochloride with high purity for pharmacological studies?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution of pyrrolidine with a halogenated butanoic acid precursor, followed by HCl salt formation. Purification via recrystallization (using ethanol/water mixtures) or reverse-phase HPLC is critical to achieve >95% purity. Monitor reaction progress using thin-layer chromatography (TLC) with ninhydrin staining for amine detection .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR can confirm the presence of pyrrolidine (δ 1.8–2.2 ppm for CH2_2 groups) and the butanoic acid backbone (δ 2.4–2.6 ppm for α-CH2_2).
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode should show [M+H]+^+ at m/z 188.1 (free base) and [M+Cl]^- for the hydrochloride salt.
  • FT-IR : Look for carbonyl (C=O) stretching at ~1700 cm1^{-1} and N–H bending (pyrrolidine) at ~1450 cm1^{-1} .

Q. What are the solubility profiles of this compound in common solvents, and how does this affect reaction design?

  • Methodological Answer : The hydrochloride salt is highly soluble in polar solvents like water, methanol, and DMSO but poorly soluble in nonpolar solvents (e.g., hexane). For aqueous-phase reactions, adjust pH to 3–4 to maintain solubility. For organic-phase syntheses, use methanol as a co-solvent .

Advanced Research Questions

Q. What strategies are effective in resolving enantiomeric impurities in this compound during asymmetric synthesis?

  • Methodological Answer : Enantiomeric excess (ee) can be determined via chiral HPLC using a cellulose-based column (e.g., Chiralpak® IC) with a hexane/isopropanol mobile phase. Alternatively, derivatize with a chiral auxiliary (e.g., Mosher’s acid chloride) and analyze 1H^1H NMR splitting patterns .

Q. How can stability studies under varying pH and temperature conditions be designed to assess degradation pathways of this compound?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to acidic (pH 1–2), neutral (pH 7), and alkaline (pH 10–12) buffers at 40°C for 14 days.
  • Analytical Monitoring : Use UPLC-MS to identify degradation products (e.g., pyrrolidine hydrolysis products or decarboxylation derivatives).
  • Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under standard storage conditions .

Q. What computational modeling approaches predict the binding affinity of this compound with biological targets (e.g., GABA receptors)?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina with receptor structures (e.g., PDB ID 4COF for GABAA_A) to assess binding poses.
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions in explicit solvent (e.g., TIP3P water) for 100 ns to evaluate stability.
  • QSAR Analysis : Correlate structural descriptors (e.g., logP, polar surface area) with experimental IC50_{50} values from electrophysiology assays .

Q. How should researchers address contradictions in reported biological activity data for this compound across different assay systems?

  • Methodological Answer :

  • Assay Validation : Cross-validate results using orthogonal methods (e.g., radioligand binding vs. fluorescence-based assays).
  • Buffer Optimization : Test activity in varying ionic strengths and co-factor concentrations to identify assay-specific artifacts.
  • Meta-Analysis : Compare data across literature sources, focusing on studies with rigorous purity verification (e.g., ≥95% by HPLC) .

Safety and Compliance

Q. What protocols ensure safe handling and disposal of this compound in compliance with institutional guidelines?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Waste Disposal : Neutralize aqueous waste with sodium bicarbonate, adsorb organic waste onto vermiculite, and dispose via licensed hazardous waste contractors.
  • Spill Management : Contain spills with absorbent pads, then clean with 10% acetic acid solution to protonate residual amine .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(1-Pyrrolidinyl)butanoic acid hydrochloride
Reactant of Route 2
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3-(1-Pyrrolidinyl)butanoic acid hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.